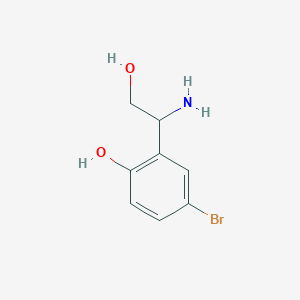![molecular formula C18H27ClN4O4 B13561338 7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13561338.png)
7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a complex structure that includes an amino group, a diazinan-1-yl group, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamide hydrochloride can be achieved through a one-pot three-component reaction. This method involves the use of specific reagents and catalysts to facilitate the formation of the compound. For instance, the reaction can be carried out using ultrasonication and microwave irradiation to enhance the efficiency and yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids such as CeCl3, which can act as catalysts to enhance the reaction rate and yield . Other reagents may include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamide hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used to study its effects on various biological systems. It can serve as a probe to investigate cellular processes and molecular interactions.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. Researchers may explore its efficacy in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of 7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamide hydrochloride include:
- N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-(2-diethylamino)acetamide
- 2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate
Uniqueness
What sets 7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamide hydrochloride apart from similar compounds is its unique combination of functional groups This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Properties
Molecular Formula |
C18H27ClN4O4 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamide;hydrochloride |
InChI |
InChI=1S/C18H26N4O4.ClH/c1-26-15-8-7-13(20-16(23)6-4-2-3-5-10-19)12-14(15)22-11-9-17(24)21-18(22)25;/h7-8,12H,2-6,9-11,19H2,1H3,(H,20,23)(H,21,24,25);1H |
InChI Key |
JPEAGLIENNNKHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCCCCN)N2CCC(=O)NC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


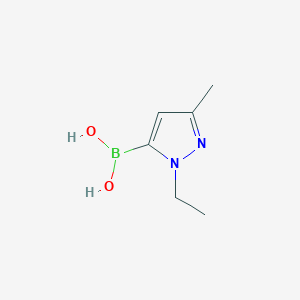
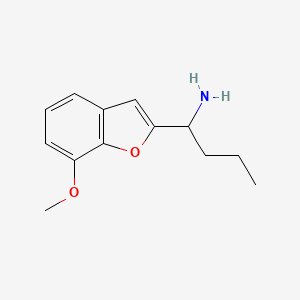



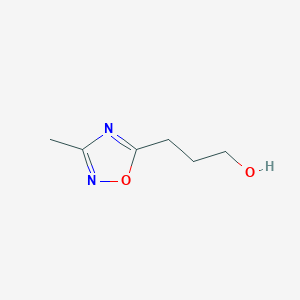
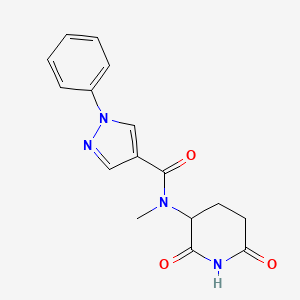
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane](/img/structure/B13561291.png)
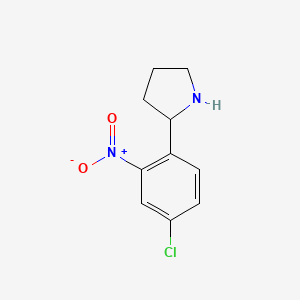
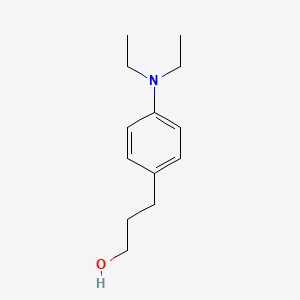


![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)
